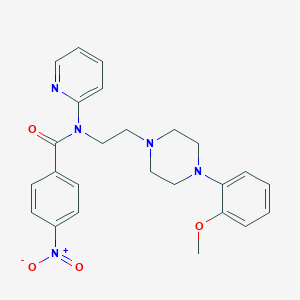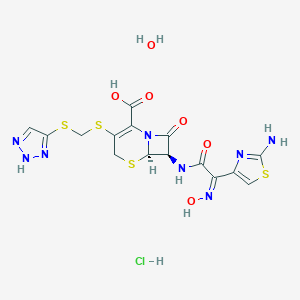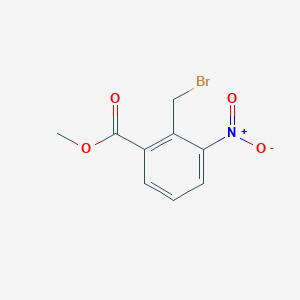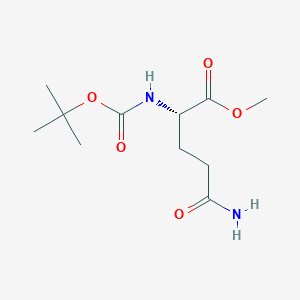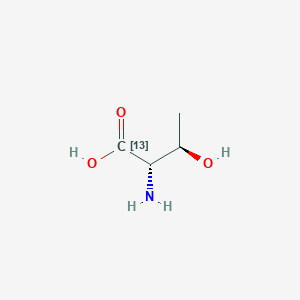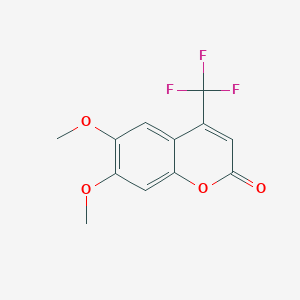
6,7-Dimethoxy-4-(trifluoromethyl)coumarin
Descripción general
Descripción
6,7-Dimethoxy coumarin derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields, including fluorescence reporting in biological systems and as substrates for enzymatic reactions . These compounds are also investigated for their antiangiogenic properties, which could be beneficial in the development of new therapeutic agents . Additionally, they have shown pesticidal activities, suggesting their utility in agricultural applications .
Synthesis Analysis
The synthesis of 6,7-dimethoxy coumarin typically involves multiple steps, starting from readily available precursors such as p-benzoquinone. The process includes the preparation of hydroxyquinol triacetate, followed by cyclization with malic acid to yield 6,7-dihydroxy coumarin, and finally methylation to obtain the dimethoxy derivative . An improved synthesis technique has been reported, which offers a practical approach with an overall yield of 74.4% and confirmation of the structure by IR and ^1HNMR . Additionally, a new methodology for the total synthesis of unsubstituted coumarins, including 6,7-dimethoxy coumarin, has been described, which allows for rapid synthesis in excellent yields .
Molecular Structure Analysis
The molecular structure of coumarin derivatives is often confirmed using spectroscopic methods such as X-ray crystallography, IR, and NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, including radioiodination, which has been demonstrated with 4-bromomethyl-6,7-dimethoxy-2-oxo-2H-benzopyran. This reaction yielded a single regioisomer with an average yield of 30% for no-carrier-added preparations . The reactivity of these compounds can be influenced by factors such as steric effects, which can prevent the formation of certain regioisomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxy coumarin derivatives are influenced by their functional groups. For instance, the presence of methoxy groups can affect the compound's solubility and biological activity . The photophysics and hydration dynamics of these compounds have been studied using time-dependent fluorescence shift (TDFS) methods, revealing their sensitivity towards the hydration and mobility of their microenvironment . This sensitivity makes them useful for studying hydration parameters in biologically relevant systems. Additionally, the pesticidal activity of 6,7-dimethoxy coumarin has been evaluated, showing inhibitory effects against plant pathogens and herbicidal activity against certain weeds .
Aplicaciones Científicas De Investigación
1. Probing Hydration Dynamics in Biological Systems
6,7-Dimethoxy-coumarin, particularly acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC), is effective for investigating biological systems due to its sensitivity to the micro-environment. Its application in studying hydration parameters in biologically relevant systems, such as in aerosol-OT reverse micelles, has been demonstrated. The dye's fluorescence response changes depending on the hydration and mobility of its surrounding environment, making it a valuable tool in protein studies and for tracking hydrolase enzyme substrates (Ghose et al., 2018).
2. Radioiodination for Tracing and Imaging Applications
4-Bromomethyl-6,7-dimethoxy-2-oxo-2H-benzopyran, a derivative of 6,7-dimethoxy-coumarin, has been successfully radioiodinated using trifluoroacetyl hypoiodite. This process is significant for creating compounds useful in medical imaging and tracing, as it allows for the labeling of specific biological molecules for detailed study (Baranowska-Kortylewicz & Kortylewicz, 1991).
3. Pesticidal Activity
6,7-Dimethoxy coumarin has shown notable pesticidal properties. It displays significant herbicidal activity against Amaranthus retroflexus and antifungal activity against various plant pathogens, including Valsa mali and Fusarium oxysporium. These findings highlight its potential as a bioactive compound in agriculture (Zhao-li, 2007).
4. Fluorescence Labeling Reagent for Fatty Acids
Coumarin derivatives are known for their strong fluorescence, making them suitable for labeling purposes. Specifically, 3-Bromoacetyl-6,7-methylenedioxycoumarin has been identified as a highly reactive and sensitive fluorescence labeling reagent for fatty acids. This allows for the easy detection and analysis of these essential biomolecules in various biological samples, such as human blood plasma (Takadate et al., 1992).
5. Development of Novel Anti-cancer Agents
Certain coumarin derivatives, including those with 6,7-dimethoxy substitution, have shown promise as potential anti-cancer agents. For instance, a study demonstrated the effectiveness of a nitro-coumarin derivative in inhibiting colon cancer cell proliferation and migration, particularly in cells with KRAS gene mutations. This suggests the utility of 6,7-dimethoxy coumarin derivatives in developing new cancer treatments (Lin et al., 2019).
6. Inhibiting Angiogenesis in Cancer Therapy
The 6,7-dimethoxy moiety in coumarins plays a crucial role in antiangiogenic activity, a key aspect in cancer therapy. Modifying this structure has led to compounds like 4-senecioyloxymethyl-6,7-dimethoxycoumarin with enhanced inhibitory activity in angiogenesis assays, indicating its potential in cancer treatment strategies (Nam et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dimethoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-17-9-3-6-7(12(13,14)15)4-11(16)19-8(6)5-10(9)18-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGARPZCYVFAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350929 | |
| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |
CAS RN |
151625-32-0 | |
| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
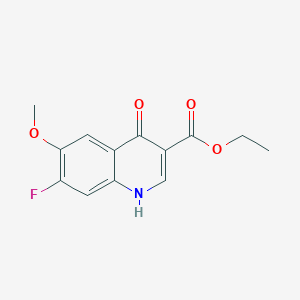


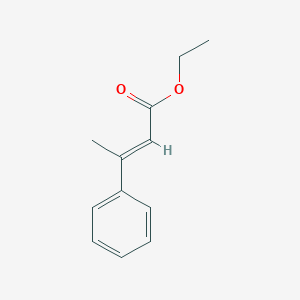


![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
